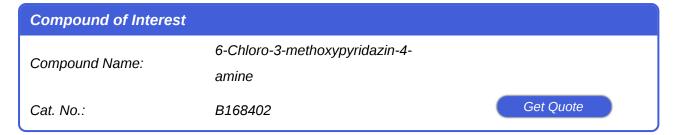


Spectroscopic Data of 6-Chloro-3-methoxypyridazin-4-amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available and predicted spectroscopic data for the compound **6-Chloro-3-methoxypyridazin-4-amine** (CAS No: 14369-14-3). Due to a lack of publicly available experimental spectra, this document focuses on predicted data and the expected spectroscopic characteristics based on the compound's chemical structure. This guide is intended to assist researchers in the identification and characterization of this molecule and related structures.

Introduction

6-Chloro-3-methoxypyridazin-4-amine is a substituted pyridazine derivative. The pyridazine core is a common scaffold in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for synthesis confirmation, purity assessment, and metabolic studies. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Chloro-3-methoxypyridazin-4-amine** is presented in Table 1.



Table 1: Physicochemical Properties of 6-Chloro-3-methoxypyridazin-4-amine

Property	Value	Source	
CAS Number	14369-14-3	Sigma-Aldrich	
Molecular Formula	C5H6CIN3O	PubChem	
Molecular Weight	159.57 g/mol	PubChem	
Monoisotopic Mass	159.01994 Da	PubChemLite[1]	
Predicted XlogP	0.4	PubChemLite[1]	

Spectroscopic Data Mass Spectrometry (MS)

While experimental mass spectra are not readily available, predicted mass-to-charge ratios (m/z) for various adducts of **6-Chloro-3-methoxypyridazin-4-amine** have been calculated and are available through databases such as PubChemLite.[1] This data is invaluable for the initial identification of the compound in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 2: Predicted Mass Spectrometry Data for 6-Chloro-3-methoxypyridazin-4-amine

Adduct	Predicted m/z
[M+H] ⁺	160.02722
[M+Na] ⁺	182.00916
[M-H] ⁻	158.01266
[M+NH ₄] ⁺	177.05376
[M+K] ⁺	197.98310
[M]+	159.01939

Source: PubChemLite[1]



The fragmentation pattern in mass spectrometry will be influenced by the pyridazine ring, the chloro, methoxy, and amine substituents. Common fragmentation pathways for chloro-aromatic compounds involve the loss of a chlorine radical or HCl. The pyridazine ring can undergo ring cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **6-Chloro-3-methoxypyridazin-4-amine** is not available in the public domain. However, based on the chemical structure, a prediction of the ¹H and ¹³C NMR spectra can be made.

3.2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals:

- Aromatic Proton: A singlet for the proton on the pyridazine ring. The chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing chloro and methoxy groups.
- Amine Protons: A broad singlet for the two protons of the primary amine group. The chemical shift of this peak can vary depending on the solvent and concentration.
- Methoxy Protons: A singlet for the three protons of the methoxy group.

Table 3: Predicted ¹H NMR Chemical Shifts for **6-Chloro-3-methoxypyridazin-4-amine**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ar-H	6.5 - 7.5	Singlet	1H
-NH2	4.0 - 6.0	Broad Singlet	2H
-OCH₃	3.8 - 4.2	Singlet	3H

3.2.2. Predicted ¹³C NMR Spectrum



The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for **6-Chloro-3-methoxypyridazin-4-amine**

Carbon	Predicted Chemical Shift (ppm)	
C-CI	145 - 155	
C-OCH₃	155 - 165	
C-NH ₂	140 - 150	
CH (aromatic)	110 - 120	
-OCH₃	55 - 65	

Infrared (IR) Spectroscopy

The IR spectrum of **6-Chloro-3-methoxypyridazin-4-amine** will be characterized by the vibrational modes of its functional groups.

Table 5: Predicted IR Absorption Frequencies for 6-Chloro-3-methoxypyridazin-4-amine

Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
Stretch	3300 - 3500	Medium (two bands)
Stretch	3000 - 3100	Medium to Weak
Stretch	2850 - 2960	Medium
Stretch	1500 - 1600	Medium to Strong
Bend	1580 - 1650	Medium
Stretch	1000 - 1300	Strong
Stretch	600 - 800	Medium to Strong
	Stretch Stretch Stretch Stretch Stretch Stretch Bend Stretch	Vibration Wavenumber (cm ⁻¹) Stretch 3300 - 3500 Stretch 3000 - 3100 Stretch 2850 - 2960 Stretch 1500 - 1600 Bend 1580 - 1650 Stretch 1000 - 1300



Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for acquiring the spectroscopic data discussed.

4.1. Mass Spectrometry

- Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.
- Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via an LC system.
- Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.

4.2. NMR Spectroscopy

- Technique: ¹H and ¹³C NMR spectroscopy.
- Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A 300-600 MHz NMR spectrometer is typically used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

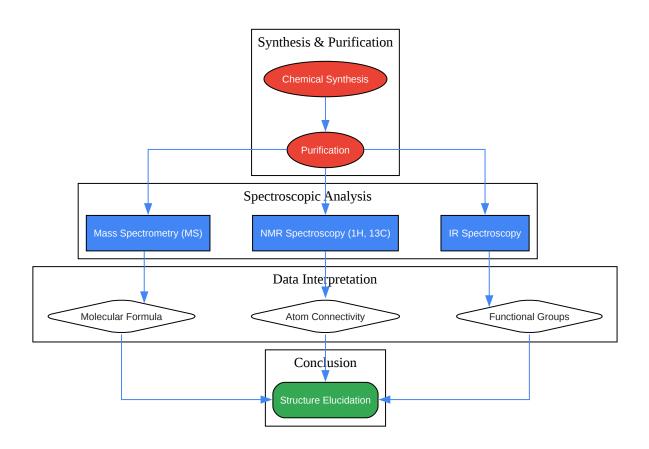
4.3. IR Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) spectroscopy.
- Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.



Visualizations

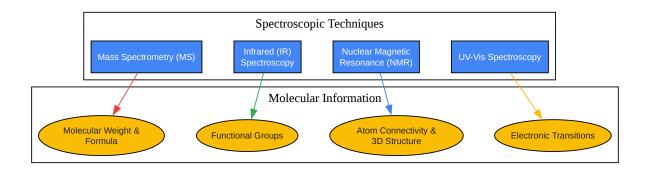
The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques.



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Caption: General workflow for chemical structure elucidation using spectroscopic methods.





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Caption: Relationship between spectroscopic techniques and the structural information they provide.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **6-Chloro-3-methoxypyridazin-4-amine**. While experimental data is currently limited, the predicted values and general spectroscopic principles outlined here offer valuable guidance for researchers working with this and structurally related compounds. The provided workflows and diagrams serve as a general reference for the application of spectroscopic methods in chemical analysis. It is recommended that experimental data be acquired to validate these predictions and provide a more definitive characterization of the molecule.

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References

 1. PubChemLite - 6-chloro-3-methoxypyridazin-4-amine (C5H6ClN3O) [pubchemlite.lcsb.uni.lu]



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